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molecular formula C18H19NO7 B8574269 2-(4-Methoxy-3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)ethanone CAS No. 906481-17-2

2-(4-Methoxy-3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)ethanone

Cat. No. B8574269
M. Wt: 361.3 g/mol
InChI Key: SYYOWVMROJDKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884094B2

Procedure details

A round-bottom flask equipped with thermometer, condenser and gas inlet was purged and maintained under nitrogen and charged with hydroxy-(3,4,5-trimethoxy-phenyl)-methyl]-phosphonic acid dimethyl ester (10 g, 32.6 mmol), 3,4-dihydro-2H-pyran (3.57 g, 42.4 mmol), toluene (100 mL) and p-toluenesolfonic acid hydrate (62.1 mg, 0.01 eq). Resulted solution was stirred at 55° C. for 1.5 hours. TLC (EtOAc) showed full conversion of starting material into a less polar compound. Reaction mixture was cooled to −10° C. and a solution of sodium bis(trimethylsilyl)amide in THF (1 M, 33.3 mL) was added drop-wise, followed by a solution of 4-methoxy-3-nitrobenzaldehyde (5.91 g, 32.6 mmol) in THF (20 mL). Reaction mixture was stirred at 0° C. for 1 hour before allowed to warm to room temperature. TLC (Hx:EtOAc, 2:1) showed formation of Z/E isomers of 2-[2-(4-methoxy-3-nitro-phenyl)-1-(3,4,5-trimethoxy-phenyl)-vinyloxy]-tetrahydro-pyran and traces of starting materials remaining. Reaction was quenched with water (140 mL), diluted with EtOAc (60 mL) and transferred into separatory funnel. Organic layer was separated, washed with water (2×50 mL), brine, and concentrated. A residue was dissolved in methanol (100 mL) with energetic mechanical stirring, and 1M aqueous solution of HCl (10 mL) was added. Precipitation of product started soon, and a resulted suspension was stirred for 1 hour. Solid was filtered out, washed with methanol (50 mL), then with water (3×30 mL) and dried on filter followed by vacuum-drying at 60° C. until constant weight. Crude deoxybenzoin 2, 6.81 g (58%) showed LC purity of >97% and was used in the next step without further purification.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
3.57 g
Type
reactant
Reaction Step Two
[Compound]
Name
hydrate
Quantity
62.1 mg
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
33.3 mL
Type
solvent
Reaction Step Three
Quantity
5.91 g
Type
reactant
Reaction Step Four
Name
2-[2-(4-methoxy-3-nitro-phenyl)-1-(3,4,5-trimethoxy-phenyl)-vinyloxy]-tetrahydro-pyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
COP(=O)OC.O1C=CCCC1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].COC1C=CC(C=O)=CC=1[N+]([O-])=O.[CH3:36][O:37][C:38]1[CH:43]=[CH:42][C:41]([CH:44]=[C:45]([C:53]2[CH:58]=[C:57]([O:59][CH3:60])[C:56]([O:61][CH3:62])=[C:55]([O:63][CH3:64])[CH:54]=2)[O:46]C2CCCCO2)=[CH:40][C:39]=1[N+:65]([O-:67])=[O:66]>C1COCC1.CCOC(C)=O.C1(C)C=CC=CC=1>[CH3:36][O:37][C:38]1[CH:43]=[CH:42][C:41]([CH2:44][C:45]([C:53]2[CH:54]=[C:55]([O:63][CH3:64])[C:56]([O:61][CH3:62])=[C:57]([O:59][CH3:60])[CH:58]=2)=[O:46])=[CH:40][C:39]=1[N+:65]([O-:67])=[O:66] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
COP(OC)=O
Name
Quantity
3.57 g
Type
reactant
Smiles
O1CCCC=C1
Name
hydrate
Quantity
62.1 mg
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
33.3 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
5.91 g
Type
reactant
Smiles
COC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Step Five
Name
2-[2-(4-methoxy-3-nitro-phenyl)-1-(3,4,5-trimethoxy-phenyl)-vinyloxy]-tetrahydro-pyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C(C=C1)C=C(OC1OCCCC1)C1=CC(=C(C(=C1)OC)OC)OC)[N+](=O)[O-]
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
Resulted solution was stirred at 55° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A round-bottom flask equipped with thermometer, condenser and gas inlet
CUSTOM
Type
CUSTOM
Details
was purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained under nitrogen
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to −10° C.
CUSTOM
Type
CUSTOM
Details
Reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 0° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was quenched with water (140 mL)
ADDITION
Type
ADDITION
Details
diluted with EtOAc (60 mL)
CUSTOM
Type
CUSTOM
Details
transferred into separatory funnel
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
WASH
Type
WASH
Details
washed with water (2×50 mL), brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
A residue was dissolved in methanol (100 mL) with energetic mechanical stirring, and 1M aqueous solution of HCl (10 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Precipitation of product
STIRRING
Type
STIRRING
Details
a resulted suspension was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Solid was filtered out
WASH
Type
WASH
Details
washed with methanol (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water (3×30 mL) and dried
FILTRATION
Type
FILTRATION
Details
on filter
CUSTOM
Type
CUSTOM
Details
by vacuum-drying at 60° C. until constant weight
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
COC1=C(C=C(C=C1)CC(=O)C1=CC(=C(C(=C1)OC)OC)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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